

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
Cat. No.:	B591538

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid**, a key building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a bromine atom, a trifluoromethyl group, and a boronic acid moiety. [\[1\]](#)

- IUPAC Name: [2-bromo-5-(trifluoromethyl)phenyl]boronic acid[\[1\]](#)
- CAS Number: 957034-38-7[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₅BBrF₃O₂[\[1\]](#)[\[3\]](#)
- Synonyms: 2-Bromo-5-trifluoromethylphenylboronic acid, 2-bromo-5-(trifluoromethyl)benzeneboronic acid[\[1\]](#)

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is typically a white to off-white solid or powder. Boronic acids are generally stable, easy to handle, and soluble in many polar organic solvents.[4]

Table 1: General Physical Properties

Property	Value	Source
Molecular Weight	268.82 g/mol	[1][3][5]
Appearance	White to yellow powder	[4] (General for phenylboronic acids)
Melting Point	Not explicitly found for this specific compound. Phenylboronic acid melts at 216 °C.[4]	N/A
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[4] (General for phenylboronic acids)	N/A

Computed Molecular Descriptors

Computational data provides further insight into the molecule's characteristics, which are valuable for predicting its behavior in various chemical environments.

Table 2: Computed Molecular Descriptors

Descriptor	Value	Source
Exact Mass	267.949 g/mol	[1]
Monoisotopic Mass	267.949 g/mol	[1]
Topological Polar Surface Area	40.5 Å ²	[1]
Heavy Atom Count	14	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	1	[1]
Complexity	265	[1]

Spectroscopic Data

While specific spectra for **(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid** were not found in the provided search results, related compounds offer insight into the expected spectroscopic characteristics. For instance, the ¹H NMR spectrum of 4-Trifluoromethylphenylboronic acid in DMSO-d₆ shows distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group.^[6] The presence of bromine and the trifluoromethyl group will influence the chemical shifts in the subject compound's spectra.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this specific compound are not available. However, standard methodologies for characterizing similar boronic acids are well-established.

Determination of Acidity (pKa)

The acidity of boronic acids is a critical parameter. The introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) is expected to increase the Lewis acidity of the boron center.^[7] The pKa can be determined using the following methods:

- Potentiometric Titration:
 - A solution of the boronic acid is prepared in an aqueous solution with a constant ionic strength (e.g., 0.1 M KCl).[\[7\]](#)
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 - The potential (pH) is recorded after each addition of the titrant.
 - The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point.
- Spectrophotometric Titration:
 - This method is performed under conditions analogous to potentiometric titration.[\[7\]](#)
 - UV-Vis spectra are recorded at various pH values as the titration progresses.
 - Changes in the absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the acid, are used to calculate the pKa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to elucidate the structure of the molecule.

- Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).[\[6\]](#)[\[8\]](#)
- Data Acquisition: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.[\[8\]](#)[\[9\]](#) For complex spectra, 2D experiments like COSY and HSQC can be performed to aid in signal assignment.[\[9\]](#)[\[10\]](#)
- Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. It is noted that boronic acids can form cyclic anhydrides (boroxines), which can complicate spectra; adding a drop of D₂O can hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.[\[8\]](#)[\[9\]](#)

Applications and Logical Relationships

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is primarily used as a versatile intermediate in organic synthesis, most notably in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for the Suzuki-Miyaura reaction, a cornerstone of modern organic chemistry for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

General Characterization Workflow

The process of confirming the identity and purity of a chemical compound like **(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid** follows a standard analytical workflow.

Caption: Standard workflow for chemical compound characterization.

Safety and Handling

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

- **Hazards:** May cause skin and eye irritation.[11][12] It may also be harmful if swallowed, in contact with skin, or if inhaled.[11][13]
- **Handling:** Use only under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[12][14] Wash hands and any exposed skin thoroughly after handling.[11]
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid | C7H5BBrF3O2 | CID 44558135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-(trifluoromethyl)phenylboronic acid | 957034-38-7 [chemicalbook.com]
- 3. 2-Bromo-5-(trifluoromethyl)phenylboronic acid Price at Chemsoc [chemsoc.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. cenmed.com [cenmed.com]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591538#2-bromo-5-trifluoromethyl-phenyl-boronic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com